molecular formula C14H13BF2O3 B14149977 4-Ethoxy-2,3-difluoro-1,1'-biphenyl-4'-boronic acid CAS No. 470461-10-0

4-Ethoxy-2,3-difluoro-1,1'-biphenyl-4'-boronic acid

Cat. No.: B14149977
CAS No.: 470461-10-0
M. Wt: 278.06 g/mol
InChI Key: OLOOHRNUIBVNOK-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a boronic acid moiety attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki–Miyaura coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate phenol derivative reacts with an ethylating agent under basic conditions.

    Boronic Acid Formation: The final step involves the conversion of an aryl halide to the corresponding boronic acid using a borylation reaction with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Biphenyls: Formed through nucleophilic substitution of fluorine atoms.

Scientific Research Applications

4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid in chemical reactions involves the following steps:

    Transmetalation: In the Suzuki–Miyaura coupling, the boronic acid group transfers an aryl group to the palladium catalyst.

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Similar structure with a methoxy group instead of an ethoxy group.

    4-Formylphenylboronic Acid: Contains a formyl group instead of an ethoxy group.

    4-Ethoxyphenylboronic Acid: Lacks the fluorine atoms present in 4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid.

Uniqueness

4-Ethoxy-2,3-difluoro-1,1’-biphenyl-4’-boronic acid is unique due to the presence of both ethoxy and difluoro substituents, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

470461-10-0

Molecular Formula

C14H13BF2O3

Molecular Weight

278.06 g/mol

IUPAC Name

[4-(4-ethoxy-2,3-difluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C14H13BF2O3/c1-2-20-12-8-7-11(13(16)14(12)17)9-3-5-10(6-4-9)15(18)19/h3-8,18-19H,2H2,1H3

InChI Key

OLOOHRNUIBVNOK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F)(O)O

Origin of Product

United States

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